molecular formula C20H21N3O4S B13825803 5-(2,5-Dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

5-(2,5-Dimethoxyphenyl)-2-methylsulfanyl-1,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

Cat. No.: B13825803
M. Wt: 399.5 g/mol
InChI Key: MFMPAHGXHUMGNX-UHFFFAOYSA-N
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Description

5-(2,5-dimethoxyphenyl)-4-hydroxy-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one is a complex organic compound with a unique structure that includes a pyrimidoquinoline core

Preparation Methods

The synthesis of 5-(2,5-dimethoxyphenyl)-4-hydroxy-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrimidoquinoline core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the 2,5-dimethoxyphenyl group: This step may involve a substitution reaction using a suitable reagent.

    Hydroxylation and methylsulfanyl group introduction: These functional groups can be introduced through specific reactions such as oxidation and thiolation.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

5-(2,5-dimethoxyphenyl)-4-hydroxy-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to modify the oxidation state of certain functional groups.

    Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halides.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may allow it to interact with biological molecules in specific ways, making it a candidate for studying biochemical pathways.

    Medicine: The compound may have pharmacological properties that could be explored for therapeutic applications.

    Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-(2,5-dimethoxyphenyl)-4-hydroxy-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The pathways involved would be determined by the nature of these interactions and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar compounds to 5-(2,5-dimethoxyphenyl)-4-hydroxy-2-(methylsulfanyl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one include other pyrimidoquinoline derivatives These compounds may share some structural features but differ in their functional groups, leading to variations in their chemical and biological properties

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

5-(2,5-dimethoxyphenyl)-2-methylsulfanyl-3,5,7,8,9,10-hexahydropyrimido[4,5-b]quinoline-4,6-dione

InChI

InChI=1S/C20H21N3O4S/c1-26-10-7-8-14(27-2)11(9-10)15-16-12(5-4-6-13(16)24)21-18-17(15)19(25)23-20(22-18)28-3/h7-9,15H,4-6H2,1-3H3,(H2,21,22,23,25)

InChI Key

MFMPAHGXHUMGNX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2C3=C(CCCC3=O)NC4=C2C(=O)NC(=N4)SC

Origin of Product

United States

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